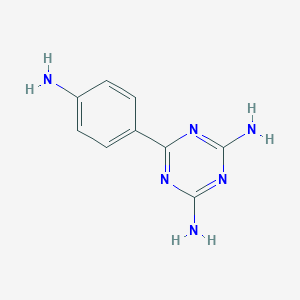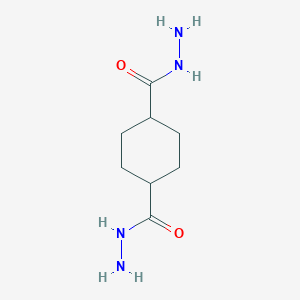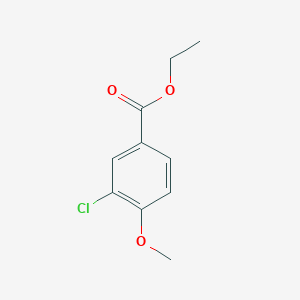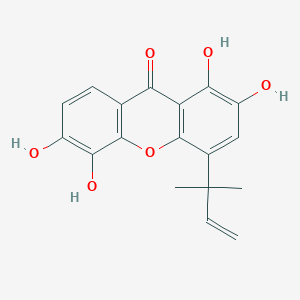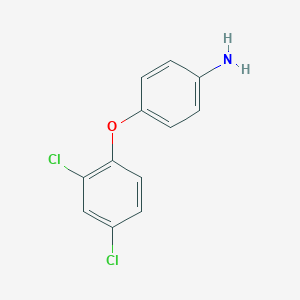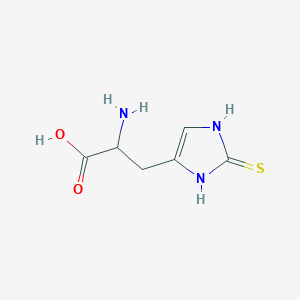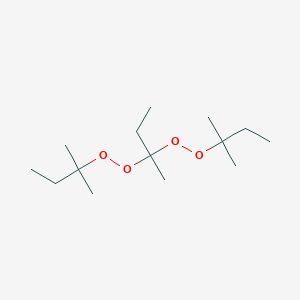
2,2-Di(tert-amylperoxy)butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Di(tert-amylperoxy)butane, commonly known as DTA, is a peroxide compound that has been widely used in scientific research due to its unique properties. DTA is a colorless liquid that is highly reactive and can easily decompose to produce free radicals.
Mechanism of Action
DTA decomposes to produce free radicals, which can initiate polymerization reactions. The free radicals produced by DTA can also be used in organic synthesis to create new compounds. The mechanism of action of DTA is complex and depends on the specific application.
Biochemical and Physiological Effects
DTA has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be toxic to cells in vitro and can cause DNA damage. DTA can also cause skin irritation and respiratory problems if inhaled.
Advantages and Limitations for Lab Experiments
DTA has several advantages for lab experiments, including its high reactivity and ability to produce free radicals. It is also relatively easy to synthesize and handle. However, DTA is highly reactive and can be dangerous if not handled properly. It is also toxic to cells and can cause DNA damage, which limits its use in certain applications.
Future Directions
There are several potential future directions for the use of DTA in scientific research. One area of interest is the use of DTA as a radical initiator for the production of new polymers with unique properties. Another potential application is the use of DTA in the synthesis of new organic compounds. Further research is needed to fully understand the mechanism of action and potential applications of DTA in scientific research.
Synthesis Methods
DTA can be synthesized by the reaction of tert-amyl hydroperoxide with 1,3-butadiene in the presence of a catalyst such as boron trifluoride etherate. The reaction produces DTA as the main product along with other minor products. The synthesis process requires careful handling due to the high reactivity of DTA, which can cause explosions if not handled properly.
Scientific Research Applications
DTA has been widely used in scientific research as a radical initiator for polymerization reactions. It is commonly used in the production of polyethylene, polystyrene, and other polymers. DTA can also be used as a source of free radicals in organic synthesis and as a curing agent for epoxy resins.
properties
CAS RN |
13653-62-8 |
|---|---|
Product Name |
2,2-Di(tert-amylperoxy)butane |
Molecular Formula |
C14H30O4 |
Molecular Weight |
262.39 g/mol |
IUPAC Name |
2-methyl-2-[2-(2-methylbutan-2-ylperoxy)butan-2-ylperoxy]butane |
InChI |
InChI=1S/C14H30O4/c1-9-12(4,5)15-17-14(8,11-3)18-16-13(6,7)10-2/h9-11H2,1-8H3 |
InChI Key |
IVOIHMSMNONJSR-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)OOC(C)(CC)OOC(C)(C)CC |
Canonical SMILES |
CCC(C)(C)OOC(C)(CC)OOC(C)(C)CC |
Other CAS RN |
13653-62-8 |
Pictograms |
Flammable; Irritant; Health Hazard; Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[20-(2-Carboxyethyl)-9,14-bis(ethenyl)-5,10,15,19-tetramethyl-2,22,23,25-tetraza-1-stannaoctacyclo[11.9.1.11,8.13,21.02,6.016,23.018,22.011,25]pentacosa-3(24),4,6,8,10,12,14,16,18,20-decaen-4-yl]propanoic acid](/img/structure/B88289.png)
![7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B88291.png)

